molecular formula C21H14BrNO2 B3747824 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No. B3747824
M. Wt: 392.2 g/mol
InChI Key: XJRRJKYJGTWBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, also known as BRD-8899, is a small molecule inhibitor that has been developed for potential use in cancer treatment. It is a member of the indene-1,3-dione family of compounds, which have been found to have various biological activities, including antitumor and anti-inflammatory effects.

Scientific Research Applications

2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to have potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition has been found to have antitumor effects in preclinical studies. 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione binds to the bromodomain of BRD4, which prevents its interaction with acetylated histones and other transcriptional regulators. This leads to the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The inhibition of BRD4 also leads to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
In preclinical studies, 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been found to induce apoptosis and cell cycle arrest in these cells. In addition, 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to have anti-inflammatory effects in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is its high potency and selectivity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is its poor solubility in water, which can make it difficult to use in some experimental settings. In addition, its in vivo pharmacokinetics and toxicity have not been fully characterized, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of BRD4, which may have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to BRD4 inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, the combination of BRD4 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce the risk of resistance.

properties

IUPAC Name

2-(3-bromoanilino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO2/c22-15-9-6-10-16(13-15)23-21(14-7-2-1-3-8-14)19(24)17-11-4-5-12-18(17)20(21)25/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRRJKYJGTWBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
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2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
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2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
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2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
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2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

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